N-(2-cyanophenyl)-2,5-dimethylbenzamide
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Overview
Description
N-(2-cyanophenyl)-2,5-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group attached to a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2,5-dimethylbenzamide typically involves the reaction of 2-cyanobenzylamine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated purification systems to increase yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used, but can include various substituted benzamides.
Scientific Research Applications
N-(2-cyanophenyl)-2,5-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Known for its bactericidal properties.
N-(2-cyanophenyl)-N,N-dimethylformamidine: Used in the synthesis of quinazoline derivatives.
2-cyano-N-(4-nitrophenyl)acetamide: Utilized in the preparation of biologically active heterocycles.
Uniqueness
N-(2-cyanophenyl)-2,5-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylbenzamide moiety differentiates it from other cyanophenyl derivatives, potentially leading to unique applications and effects .
Properties
IUPAC Name |
N-(2-cyanophenyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-12(2)14(9-11)16(19)18-15-6-4-3-5-13(15)10-17/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAIBMOSAWXWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358937 |
Source
|
Record name | N-(2-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702648-69-9 |
Source
|
Record name | N-(2-cyanophenyl)-2,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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